molecular formula C34H30Cl2N6O6 B15342224 2,2'-((2,2'-Dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(4-methoxyphenyl)-3-oxobutyramide) CAS No. 20139-62-2

2,2'-((2,2'-Dichloro(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(4-methoxyphenyl)-3-oxobutyramide)

Cat. No.: B15342224
CAS No.: 20139-62-2
M. Wt: 689.5 g/mol
InChI Key: JFXMNXSPYGVWSS-UHFFFAOYSA-N
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Description

2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide is a complex organic compound characterized by its multiple diazenyl and methoxyanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Diazotization: The formation of diazonium salts from aromatic amines.

    Coupling Reactions: The reaction of diazonium salts with phenolic or aniline derivatives to form azo compounds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, zinc in acetic acid.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its azo groups.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazenyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the methoxyanilino groups can interact with specific receptors, modulating their function and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide: This compound is unique due to its specific substitution pattern and the presence of multiple functional groups.

    2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide: Similar compounds include other azo compounds with different substituents on the aromatic rings.

Uniqueness

The uniqueness of 2-[3-Chloro-4-[2-chloro-4-[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenylphenyl]phenyl]diazenyl-N-(4-methoxyphenyl)-3-oxobutanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

20139-62-2

Molecular Formula

C34H30Cl2N6O6

Molecular Weight

689.5 g/mol

IUPAC Name

2-[[3-chloro-4-[2-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide

InChI

InChI=1S/C34H30Cl2N6O6/c1-19(43)31(33(45)37-21-5-11-25(47-3)12-6-21)41-39-23-9-15-27(29(35)17-23)28-16-10-24(18-30(28)36)40-42-32(20(2)44)34(46)38-22-7-13-26(48-4)14-8-22/h5-18,31-32H,1-4H3,(H,37,45)(H,38,46)

InChI Key

JFXMNXSPYGVWSS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=C(C=C1)OC)N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=C(C=C4)OC)Cl)Cl

Origin of Product

United States

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